![molecular formula C13H13NO5 B2964259 Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate CAS No. 517870-17-6](/img/structure/B2964259.png)
Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
“Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C13H13NO5 . It is used in proteomics research applications .
Molecular Structure Analysis
The InChI code for “Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate” is 1S/C13H13NO5/c1-15-9-5-3-4-8(6-9)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Photophysical Properties
Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate has been studied for its photophysical properties. Research conducted by Şenol et al. (2020) explored the solvent effects on the absorption and fluorescence properties of novel synthesized pyrazoline derivatives, including isomers related to Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate. These isomers demonstrated positive solvatochromism behavior and high quantum yields, particularly in non-polar solvents, suggesting potential applications in materials science and photonics (Şenol et al., 2020).
Synthesis and Structural Analysis
The compound has been involved in various synthesis processes. For instance, Dirnens et al. (2002) synthesized 3,5-Disubstituted isoxazolines with an aryl(hetaryl)carboxymethyl group, including a derivative with the 3,4-dimethoxyphenyl group. This research highlights its utility in synthetic chemistry, particularly in creating isoxazoline-based compounds with potential pharmacological applications (Dirnens et al., 2002).
Tautomerism Studies
Studies on tautomerism have also been conducted, as in the work by Sarlo (1967), which examined the tautomerism of isoxazolin-5-one derivatives. Understanding the tautomerism of these compounds is crucial for their application in medicinal chemistry and molecular design (Sarlo, 1967).
Chemical Modifications and Reactions
Research by Zhou and Natale (1998) involved lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog. This study demonstrates the chemical reactivity and potential for modification of isoxazole derivatives in pharmaceutical synthesis (Zhou & Natale, 1998).
Biological Properties
Methylglyoxal, a related compound, has been researched for its biological properties, including its role in the formation of advanced glycation end-products and its implications in diabetes and neurodegenerative diseases. This research provides insights into the biological activity of compounds structurally similar to Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate (Nemet, Varga-Defterdarović, & Turk, 2006).
Safety and Hazards
properties
IUPAC Name |
methyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-16-10-5-4-8(6-12(10)17-2)11-7-9(14-19-11)13(15)18-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIZBBOEHIOEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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